molecular formula C25H27F4N7O B8301155 AKT-IN-23

AKT-IN-23

Cat. No.: B8301155
M. Wt: 517.5 g/mol
InChI Key: YDFKZIGAUIKZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLXC-26326 is a synthetic organic compound known for its role as a kinase inhibitor. It specifically targets AKT1, AKT2, AKT3, and ribosomal protein S6 kinase B1 (p70S6; RPS6KB1). This compound is in the clinical stage and has shown potential in inhibiting the proliferation of cancer cell lines .

Chemical Reactions Analysis

GLXC-26326 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GLXC-26326 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving kinase inhibitors.

    Biology: Employed in cellular studies to understand the role of kinases in cell proliferation and survival.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit key kinases involved in cancer cell growth.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways.

Mechanism of Action

GLXC-26326 exerts its effects by inhibiting the activity of AKT1, AKT2, AKT3, and ribosomal protein S6 kinase B1. These kinases play crucial roles in cell proliferation, survival, and metabolism. By inhibiting these kinases, GLXC-26326 can reduce the proliferation of cancer cells and induce apoptosis (programmed cell death). The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer .

Comparison with Similar Compounds

GLXC-26326 is unique due to its specific inhibition of multiple kinases, including AKT1, AKT2, AKT3, and ribosomal protein S6 kinase B1. Similar compounds include:

    LY-2780301: Another kinase inhibitor with similar targets.

    MK-2206: A selective inhibitor of AKT1, AKT2, and AKT3.

    GSK690693: An inhibitor of AKT and other kinases.

These compounds share similar mechanisms of action but may differ in their specificity, potency, and therapeutic applications .

Properties

Molecular Formula

C25H27F4N7O

Molecular Weight

517.5 g/mol

IUPAC Name

4-[4-[1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazol-2-yl]piperidin-1-yl]-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C25H27F4N7O/c1-34(2)9-10-36-13-20(16-3-4-19(26)18(11-16)25(27,28)29)32-23(36)15-5-7-35(8-6-15)24-17-12-21(37)33-22(17)30-14-31-24/h3-4,11,13-15H,5-10,12H2,1-2H3,(H,30,31,33,37)

InChI Key

YDFKZIGAUIKZGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3CC(=O)N4)C5=CC(=C(C=C5)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.